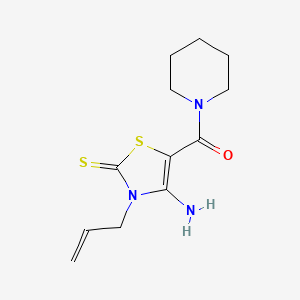![molecular formula C17H20N2O B5706622 N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide, also known as DMABN, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. DMABN has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is complex and not fully understood. It is thought to act by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation, including cyclooxygenase-2 (COX-2) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has also been shown to modulate the activity of ion channels involved in pain perception, such as the voltage-gated sodium channel Nav1.7.
Biochemical and Physiological Effects
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In animal models of pain and inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of COX-2 and TRPV1. N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory activity. In addition, N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been shown to have cytotoxic effects on cancer cells in vitro, although the mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the cytotoxic effects of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide on cancer cells may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide. One area of interest is the development of new pain medications based on the structure of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide. Another area of interest is the investigation of the compound's potential use in the treatment of cancer, either alone or in combination with other therapies. In addition, further studies are needed to fully elucidate the mechanism of action of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide and to identify its molecular targets.
Synthesemethoden
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound can then be purified using techniques such as recrystallization or chromatography. Other methods for the synthesis of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. These effects are thought to be mediated by the compound's ability to inhibit the activity of certain enzymes and receptors involved in pain and inflammation. N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-9-13(2)11-14(10-12)17(20)18-15-5-7-16(8-6-15)19(3)4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRPTVCGCRQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
![4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)


![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)




![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)